

Technical Support Center: Plasticizer Leaching from Labware

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(2-ethylhexyl) isophthalate*

Cat. No.: B086684

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent, identify, and mitigate issues related to plasticizer leaching from laboratory consumables.

Frequently Asked Questions (FAQs)

Q1: What are plasticizers and why are they added to labware?

A1: Plasticizers are additives incorporated into plastic materials to enhance their flexibility, durability, and workability.^{[1][2]} In their pure form, some polymers like polyvinyl chloride (PVC) are hard and brittle.^[3] Adding plasticizers allows for the manufacturing of a wide range of flexible labware, including tubing, containers, and bags.^{[3][4]}

Q2: What is plasticizer leaching?

A2: Plasticizer leaching is the process where these additives migrate out of the plastic matrix and into the surrounding environment, such as your experimental samples, solvents, or cell culture media.^{[2][5]} This occurs because plasticizers are not chemically bonded to the polymer chains and can diffuse out over time.^{[2][6]}

Q3: Which common lab plastics are most likely to contain plasticizers?

A3: Polyvinyl chloride (PVC) is the most common plastic that contains significant amounts of plasticizers to make it flexible.^{[1][7]} Other plastics like polypropylene (PP), polyethylene (PE),

and polystyrene (PS) are naturally more flexible and generally do not require plasticizers, though they may contain other additives like slip agents or biocides that can also leach.[5][8][9]

Q4: What are the most common types of plasticizers found in labware?

A4: Phthalate esters are the most widely used class of plasticizers.[1][10] Common examples include:

- Di(2-ethylhexyl) phthalate (DEHP)[1][3]
- Diisononyl phthalate (DINP)[1]
- Dibutyl phthalate (DBP)[1]

Alternatives to phthalates are also used, such as:

- Adipates and Sebacates[7]
- Citrate-based plasticizers[1]
- Trimellitates[11]
- Dioctyl terephthalate (DOTP)[12]

Q5: What factors influence the rate of plasticizer leaching?

A5: Several factors can accelerate plasticizer leaching:

- Temperature: Higher temperatures increase the mobility of plasticizer molecules, leading to increased leaching.[13][14][15]
- Contact Time: The longer a solvent or sample is in contact with the plastic, the more leaching can occur.[2]
- Solvent Type: Lipophilic (oily or fatty) and organic solvents are particularly effective at extracting plasticizers.[4][6][16]
- pH: The pH of the solution can also affect the rate of leaching.[2][17]

- Mechanical Stress: Physical stress on the plastic can increase the rate of diffusion.[2][6]

Q6: How can leached plasticizers compromise experimental results?

A6: Leached plasticizers can introduce significant variability and errors in experiments.[5] They can:

- Act as endocrine disruptors, interfering with hormone-related assays.[2]
- Exhibit cytotoxic effects, impacting cell viability and proliferation in cell-based assays.[5]
- Inhibit or activate enzymes, leading to inaccurate results in enzymatic assays.[5]
- Interfere with receptor signaling pathways.[5]
- Appear as contaminant peaks in sensitive analytical techniques like GC-MS and HPLC, complicating data analysis.[11]

Q7: What are the best practices to prevent or minimize plasticizer leaching?

A7: To minimize leaching, consider the following strategies:

- Material Selection: Whenever possible, opt for labware made from materials that do not contain plasticizers, such as glass, stainless steel, or fluoropolymers (e.g., PTFE, FEP).[18][19] For other plastics, choose high-purity grades that are certified to be free of plasticizers, slip agents, and biocides.[5]
- Chemical Compatibility: Always check the chemical compatibility of the plastic with the solvents and reagents you are using.[20][21] Avoid using plastics with chemicals rated as "Not Recommended." [20]
- Temperature Control: Avoid heating plasticware unless it is explicitly rated for those temperatures. Store solutions in plastic containers at room temperature or refrigerated when possible.[13][14]
- Pre-washing/Rinsing: Rinsing plasticware with a solvent that is compatible with the plastic but can also solubilize plasticizers (e.g., ethanol, followed by a final rinse with deionized

water or your experimental buffer) can help remove surface-level contaminants. Ensure the rinsing solvent will not interfere with your downstream application.

- **Minimize Contact Time:** Reduce the duration that solvents and samples are stored in plastic containers.

Troubleshooting Guides

Problem: I'm seeing unexpected peaks in my chromatography (GC/LC-MS) analysis.

Possible Cause	Troubleshooting Steps
Plasticizer Leaching from Consumables	<ol style="list-style-type: none">1. Run a Blank: Analyze the solvent that was in contact with the plasticware (e.g., centrifuge tubes, pipette tips, vials) to see if the contaminant peaks are present.
	<ol style="list-style-type: none">2. Review Your Workflow: Identify all plastic components that come into contact with your sample and solvents. This includes collection tubes, pipette tips, vial caps with septa, and tubing.3. Switch to Alternatives: Re-run the experiment using glass or polypropylene vials and labware. Use pipette tips from a manufacturer that certifies them as free of plasticizers and other additives.^[8]
	<ol style="list-style-type: none">4. Consult Mass Spectra Libraries: Compare the mass spectrum of the unknown peak to libraries for common plasticizers like DEHP, DINP, and other phthalates.

Problem: My cell cultures are showing low viability, slow growth, or unexpected phenotypic changes.

Possible Cause	Troubleshooting Steps
Cytotoxic Leachables	<p>1. Test for Leachates: Culture cells in media that has been pre-incubated in the suspect plasticware (e.g., flasks, plates, serological pipettes) and compare their growth and morphology to cells grown in media from a glass container.</p>
	<p>2. Switch to Cell Culture-Treated Ware: Use high-quality plasticware specifically tested and certified for cell culture applications. These are often made from polystyrene or other polymers less associated with plasticizer leaching.[21]</p>
	<p>3. Consider Glassware: For storage of media and reagents, use sterile glass bottles.[18]</p>

Quantitative Data on Plasticizer Leaching

The following table summarizes data from a study on the leaching of Di(2-ethylhexyl) phthalate (DEHP) from PVC blood bags into bovine calf serum over five days.

Time (Days)	DEHP Leached (mg per gram of bag material)
1	~1.1
5	~3.3

Data from a study on PVC blood platelet bags demonstrates a significant increase in DEHP leaching over time when in contact with a serum solution.[22]

Another study investigating DEHP leaching from PVC infusion sets into lipid emulsions at different temperatures found that higher temperatures significantly increased the amount of

leached plasticizer.[15] At 32°C and 37°C, the amount of DEHP leached could exceed the recommended maximum exposure amount set by the European Union.[15]

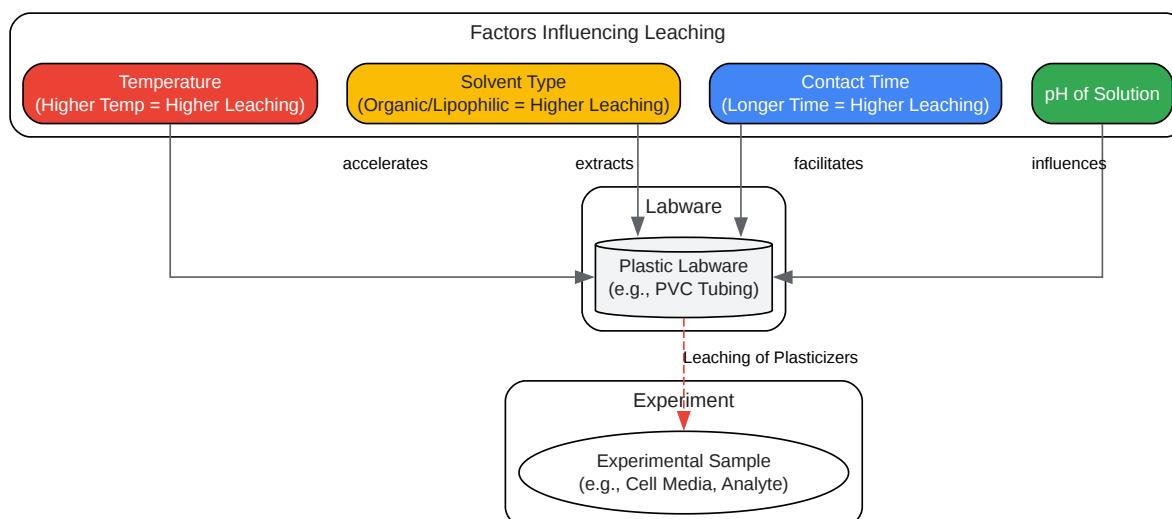
Experimental Protocols

Protocol: General Method for Detecting Leachable Plasticizers via GC-MS

This protocol provides a generalized method to quantify plasticizer leaching from labware into a solvent.

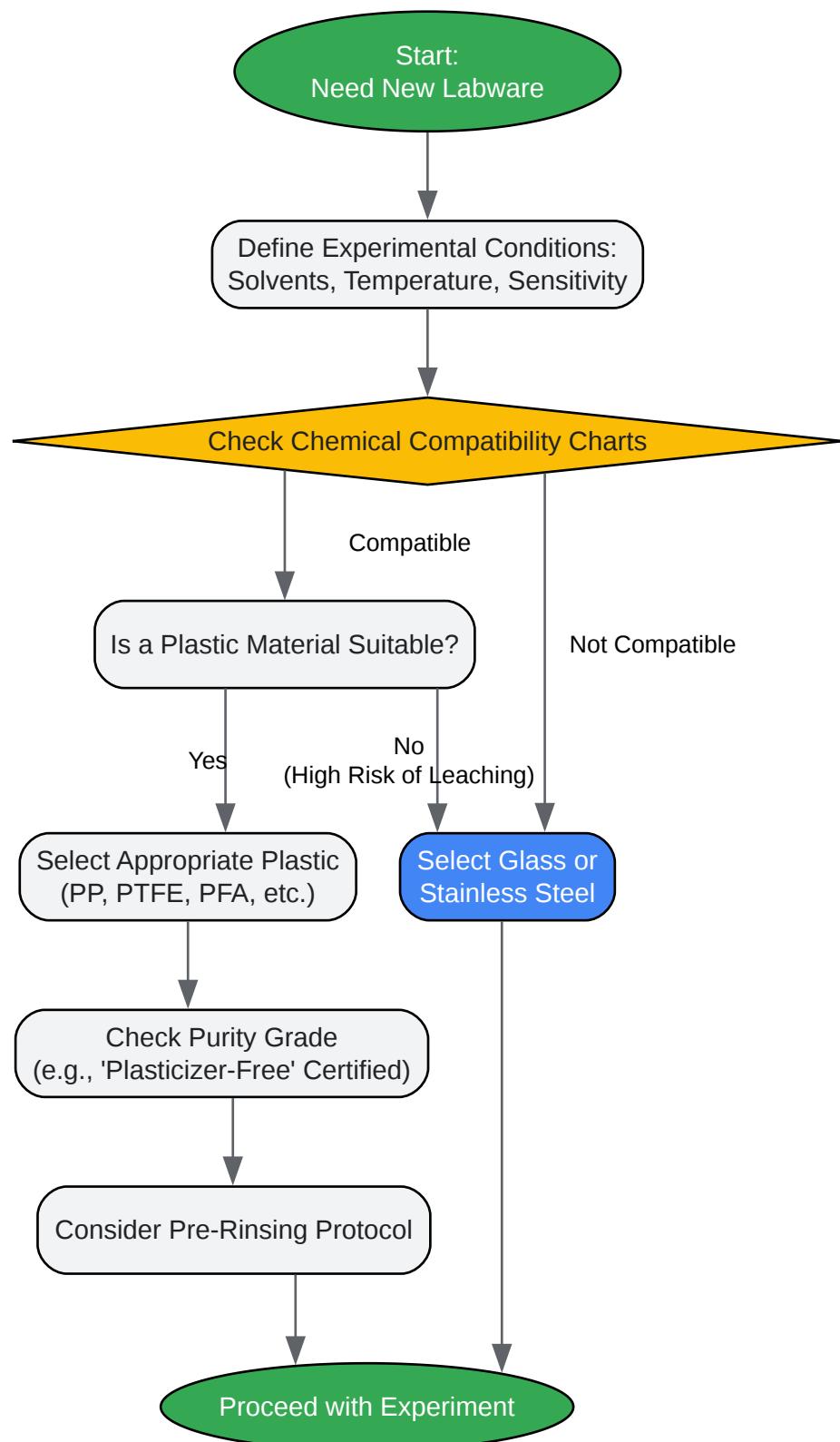
Objective: To quantify the amount of plasticizer that leaches from a polymer sample into a simulant fluid.[23]

Materials:

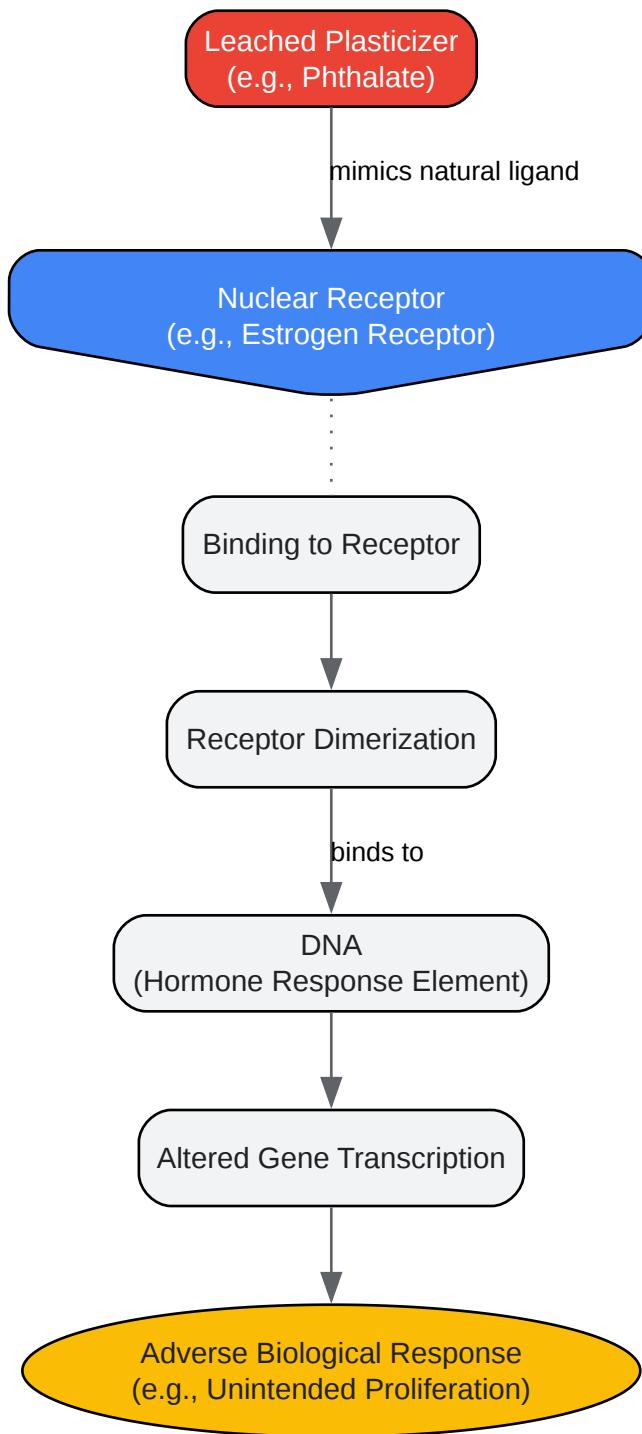

- Labware to be tested (e.g., cut into standardized pieces for consistent surface area).[23]
- High-purity simulant solvent (e.g., hexane, ethanol/water mixture, or your specific experimental solvent).[23]
- Clean glassware (beakers, flasks) rinsed with a suitable solvent to remove contaminants.[23]
- Internal standard solution (e.g., a deuterated analog of the suspected plasticizer).[23]
- Gas Chromatograph with Mass Spectrometer (GC-MS).[23]

Procedure:

- Sample Preparation: If possible, cut the plastic labware into standardized sizes to ensure a consistent surface area-to-volume ratio.[23]
- Extraction/Leaching: Place a known weight of the plastic sample into a clean glass container. Add a specific volume of the chosen simulant solvent, ensuring the sample is fully immersed. [23]
- Incubation: Seal the container and incubate the sample at a controlled temperature for a defined period (e.g., 24 or 72 hours). Agitation may be applied to simulate use conditions. [23]


- Sample Collection: After incubation, carefully remove the plastic sample from the solvent.
- Internal Standard Spiking: Spike the solvent with a known amount of the internal standard. [\[23\]](#)
- Analysis: Analyze the solvent using a validated GC-MS method. Create a calibration curve with known concentrations of the target plasticizer to quantify the amount that leached from the sample. [\[23\]](#)

Visualizations



[Click to download full resolution via product page](#)

Caption: Factors accelerating plasticizer leaching from labware.

[Click to download full resolution via product page](#)

Caption: Workflow for selecting labware to minimize leaching risk.

[Click to download full resolution via product page](#)

Caption: Hypothetical pathway of endocrine disruption by a leached plasticizer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the Most Common Plasticizer?_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Plasticizers: Classifications, Examples, Benefits, Uses, and Regulations - Total Connection Logistic Services Inc. [totalconnection.com]
- 4. rdworldonline.com [rdworldonline.com]
- 5. Preventing Leachable Plastic from Disrupting Bioassays | The Scientist [the-scientist.com]
- 6. Plasticizer Leaching → Area → Sustainability [product.sustainability-directory.com]
- 7. Plasticizer - Wikipedia [en.wikipedia.org]
- 8. Leachables: Minimizing the Influence of Plastic Consumables in the Lab - Eppendorf do Brasil [eppendorf.com]
- 9. Plastic Material Selection | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. specialchem.com [specialchem.com]
- 13. reddit.com [reddit.com]
- 14. What Is the Effect of Temperature on Plasticizer Performance?_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. oaepublish.com [oaepublish.com]
- 18. Reduce plastic waste in the lab - Blog LubioScience [lubio.ch]
- 19. fibonaccimd.com [fibonaccimd.com]

- 20. gmpplastic.com [gmpplastic.com]
- 21. How to Choose Laboratory Plasticware With the Right Chemical Compatibility [fishersci.co.uk]
- 22. Leaching of plasticizers from and surface characterization of PVC blood platelet bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Support Center: Plasticizer Leaching from Labware]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b086684#how-to-prevent-leaching-of-plasticizers-from-labware\]](https://www.benchchem.com/product/b086684#how-to-prevent-leaching-of-plasticizers-from-labware)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com